BenchChemオンラインストアへようこそ!

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine

DYRK1A inhibition Alzheimer's disease kinase selectivity

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine (IUPAC: 5-cyclobutyl-2-propan-2-ylpyrazol-3-amine; CAS 1707563-60-7; molecular formula C₁₀H₁₇N₃; MW 179.26 g/mol) belongs to the 5-cyclobutyl-3-aminopyrazole class, a privileged scaffold in kinase inhibitor design with demonstrated inhibitory activity against glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase-2 (cdk-2), and cyclin-dependent kinase-5 (cdk-5). The compound features two distinct substituents: a cyclobutyl ring at position 3 and an isopropyl group at position N1 of the pyrazole core, distinguishing it from mono-substituted analogs commonly described in the patent and primary literature.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 1707563-60-7
Cat. No. B1434689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine
CAS1707563-60-7
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)C2CCC2)N
InChIInChI=1S/C10H17N3/c1-7(2)13-10(11)6-9(12-13)8-4-3-5-8/h6-8H,3-5,11H2,1-2H3
InChIKeyBEDPBIQHXZNEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine (CAS 1707563-60-7): A Dual-Substituted Aminopyrazole Kinase-Inhibitor Scaffold


3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine (IUPAC: 5-cyclobutyl-2-propan-2-ylpyrazol-3-amine; CAS 1707563-60-7; molecular formula C₁₀H₁₇N₃; MW 179.26 g/mol) belongs to the 5-cyclobutyl-3-aminopyrazole class, a privileged scaffold in kinase inhibitor design with demonstrated inhibitory activity against glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase-2 (cdk-2), and cyclin-dependent kinase-5 (cdk-5) [1]. The compound features two distinct substituents: a cyclobutyl ring at position 3 and an isopropyl group at position N1 of the pyrazole core, distinguishing it from mono-substituted analogs commonly described in the patent and primary literature [1]. It is commercially available as a research chemical from multiple suppliers at ≥95% purity , with a molecular weight and lipophilicity profile consistent with lead-like chemical space for central nervous system (CNS) drug discovery programs .

Why Generic Aminopyrazole Substitution Fails for 3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine: Substituent-Specific Kinase Engagement


Aminopyrazoles cannot be interchanged generically because subtle variations in substituent identity, size, and position profoundly alter kinase binding affinity and selectivity profiles. In a systematic structure-activity relationship (SAR) study of 2,4-disubstituted pyrimidine-linked aminopyrazoles, exchanging the cyclopropyl group for a cyclobutyl moiety improved DYRK1A inhibitory potency by approximately 1.9-fold (IC₅₀ from ~3.2 μM to 1.7 μM) while simultaneously enhancing GSK-3β inhibition 2.5-fold (26.7 nM to 10.8 nM) and FYN-α inhibition nearly 8-fold (30.1 nM to 3.8 nM) [1]. The N1-isopropyl substituent present in 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine introduces an additional dimension of differentiation: it modulates lipophilicity (estimated ΔlogP ≈ +1.1 vs. the N1-H analog), influences hinge-region hydrogen-bond geometry, and occupies a hydrophobic pocket that is inaccessible to N1-unsubstituted or C4-substituted isomers [2]. These substituent-dependent effects mean that even closely related analogs—such as 3-cyclopropyl-1-isopropyl-, 3-methyl-1-isopropyl-, or 3-cyclobutyl-4-isopropyl-1H-pyrazol-5-amine—cannot be assumed to replicate the target compound's polypharmacological or physicochemical signature without explicit experimental validation [1].

Quantitative Differentiation Evidence for 3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine vs. Closest Analogs


Cyclobutyl vs. Isopropyl Substituent: 1.9-Fold Superior DYRK1A Inhibition in Aminopyrazole Series

In a head-to-head SAR series using identical 2,4-disubstituted pyrimidine-linked aminopyrazole cores, the cyclobutyl-bearing analog (compound 5) achieved a DYRK1A IC₅₀ of 1.7 μM and 64% inhibition at 5 μM, whereas the isopropyl-bearing analog (compound 4) showed a DYRK1A IC₅₀ of 3.2 μM [1]. This represents a 1.88-fold improvement in DYRK1A inhibitory potency conferred by the cyclobutyl group. Although the target compound 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine carries an additional N1-isopropyl group not present in compound 5, the cyclobutyl moiety at position 3 is the primary determinant of DYRK1A engagement, as confirmed by crystallographic evidence showing the cyclobutyl ring interacts with Phe238 of DYRK1A through an enlarged hydrophobic contact surface relative to the cyclopropyl and isopropyl congeners [1].

DYRK1A inhibition Alzheimer's disease kinase selectivity

Balanced Multi-Kinase Profile: Cyclobutyl Analog Achieves 7.9-Fold Superior FYN-α Inhibition vs. Isopropyl Analog

The cyclobutyl-substituted aminopyrazole (compound 5) demonstrated a well-balanced low nanomolar inhibitory profile across GSK-3β (IC₅₀ = 10.8 nM) and FYN-α (IC₅₀ = 3.8 nM), while the corresponding isopropyl-substituted analog (compound 4) exhibited significantly weaker and imbalanced activity (GSK-3β IC₅₀ = 26.7 nM; FYN-α IC₅₀ = 30.1 nM) [1]. The FYN-α potency differential is particularly striking at 7.92-fold. This balanced polypharmacology—simultaneously targeting GSK-3β, FYN-α, and DYRK1A—has been proposed as a therapeutic strategy for Alzheimer's disease and tauopathies, where synergistic inhibition of these three kinases may address both amyloid and tau pathology [1]. The 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine scaffold, incorporating the cyclobutyl motif found in the superior compound 5, is expected to retain this balanced multi-kinase profile, with the N1-isopropyl group offering an additional vector for modulating physicochemical properties without disrupting hinge-region binding [2].

FYN-α inhibition GSK-3β inhibition polypharmacology neurodegeneration

N1-Isopropyl Lipophilicity Modulation: Estimated ΔlogP +1.1 vs. N1-Unsubstituted 3-Cyclobutyl-1H-pyrazol-5-amine

The N1-isopropyl group on 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine (MW 179.26; formula C₁₀H₁₇N₃) increases calculated lipophilicity by approximately 1.1 logP units compared to the N1-unsubstituted analog 3-cyclobutyl-1H-pyrazol-5-amine (MW 137.18; formula C₇H₁₁N₃) . Using fragment-based estimation (pyrazole: −0.67, cyclobutyl: +1.49, isopropyl: +1.10, aromatic NH₂: −0.90), the target compound yields an estimated logP of approximately +1.0, compared to approximately −0.1 for the N1-H analog [1]. This places the target compound within the optimal lipophilicity range (logP 1–3) for passive blood-brain barrier penetration, a critical requirement for CNS kinase inhibitor programs. In contrast, the N1-unsubstituted analog falls below this range (logP < 0), while the positional isomer 3-cyclobutyl-4-isopropyl-1H-pyrazol-5-amine (CAS 2145600-08-2) positions the isopropyl group at C4, which may alter the intramolecular hydrogen-bond network between the 5-amine and N1 nitrogen, potentially affecting solubility and permeability in ways not observed with the N1-isopropyl substitution pattern [1].

lipophilicity CNS drug design physicochemical properties logP

Synthetic Diversification Advantage: Two Orthogonal Functionalization Handles vs. Single-Point Analogs

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine presents two chemically distinct diversification vectors: the primary aromatic amine at position 5 (amenable to acylation, sulfonylation, reductive amination, and urea formation) and the N1-isopropyl group (which can serve as a metabolic stability-enhancing moiety or be replaced via N-dealkylation for further functionalization) [1]. This contrasts with mono-substituted aminopyrazole analogs such as 3-cyclobutyl-1H-pyrazol-5-amine, which offers only a single synthetic handle (the 5-amine), limiting the scope of parallel library synthesis and structure-activity relationship exploration [2]. In the context of PROTAC (proteolysis-targeting chimera) design, the 5-amine serves as a convenient exit vector for linker attachment while the cyclobutyl and isopropyl groups occupy complementary hydrophobic pockets in the target protein, a feature explicitly exploited in aminopyrazole-based kinase inhibitor programs [1]. The positional isomer 3-cyclobutyl-4-isopropyl-1H-pyrazol-5-amine (CAS 2145600-08-2) places the isopropyl group adjacent to the 5-amine, sterically hindering amine functionalization and reducing synthetic throughput in library production [2].

synthetic chemistry building block PROTAC design medicinal chemistry

Regioisomeric Differentiation: N1-Isopropyl vs. C4-Isopropyl Substitution Alters H-Bond Network and Predicted Kinase Selectivity

The regioisomeric pair 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine (target; N1-substituted) and 3-cyclobutyl-4-isopropyl-1H-pyrazol-5-amine (CAS 2145600-08-2; C4-substituted) share identical molecular formula (C₁₀H₁₇N₃) and MW (179.26), yet differ fundamentally in their hydrogen-bonding capacity . In the target compound, the N1-isopropyl group does not disrupt the intramolecular interaction between the 5-NH₂ and the N2 lone pair, preserving the planar aminopyrazole geometry required for optimal ATP-mimetic hinge binding [1]. In contrast, the C4-isopropyl isomer places the bulky alkyl group adjacent to the 5-amine, introducing torsional strain that can rotate the amine out of conjugation with the pyrazole ring, weakening hinge-region hydrogen bonds and potentially reducing kinase binding affinity [1]. This conformational effect is consistent with the SAR observation in the Demuro et al. series, where C4 modifications (series II, compounds 8–17) generally attenuated DYRK1A potency relative to N1/C3 modifications (series I, compounds 2–7) [2]. While no direct head-to-head biochemical comparison of the N1-isopropyl vs. C4-isopropyl isomers has been published, the established preference for N1-substituted aminopyrazoles in kinase inhibitor design provides class-level support for the target compound's regioisomeric advantage [1][2].

regiochemistry hydrogen bonding kinase selectivity isomer comparison

Optimal Research and Industrial Application Scenarios for 3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine Based on Differential Evidence


CNS Multi-Kinase Drug Discovery: Polypharmacological GSK-3β/FYN-α/DYRK1A Inhibitor Programs

Programs targeting Alzheimer's disease, tauopathies, or Down syndrome through simultaneous inhibition of GSK-3β, FYN-α, and DYRK1A should prioritize 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine as a core scaffold. The cyclobutyl moiety, validated in the Demuro et al. (2025) aminopyrazole series, delivers balanced low nanomolar potency across GSK-3β (10.8 nM) and FYN-α (3.8 nM) while maintaining micromolar DYRK1A engagement (1.7 μM) [1]. The N1-isopropyl group contributes optimal lipophilicity (estimated logP ≈ +1.0) for passive blood-brain barrier penetration, a prerequisite for CNS disease targets [2]. This scaffold is suitable for hit-to-lead optimization where balanced polypharmacology is the primary objective, and the 5-amine provides a tractable vector for parallel library synthesis to explore linker and warhead diversity in PROTAC applications [1].

Kinase Inhibitor Library Synthesis: Core Building Block with Dual Diversification Handles

For medicinal chemistry groups constructing focused kinase inhibitor libraries, 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine offers two orthogonal diversification points—the 5-amine for amide/sulfonamide/urea library enumeration and the cyclobutyl ring for additional SAR exploration—providing higher synthetic throughput than mono-functional analogs such as 3-cyclobutyl-1H-pyrazol-5-amine [3]. The sterically unhindered 5-amine environment, in contrast to the hindered amine in the C4-isopropyl positional isomer (CAS 2145600-08-2), facilitates high-yielding parallel chemistry and simplifies purification workflows [3]. The compound is commercially available at ≥95% purity (CymitQuimica, 2019), supporting reproducible library production without the need for in-house resynthesis of the core scaffold .

PROTAC Degrader Development: Aminopyrazole-Based Hinge Binder with Accessible Exit Vector

The 5-amine group on 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine serves as a synthetically accessible exit vector for linker conjugation in PROTAC design, while the cyclobutyl and N1-isopropyl groups occupy complementary hydrophobic sub-pockets within the ATP-binding site, maintaining target engagement during ternary complex formation [1][3]. The scaffold's demonstrated engagement of multiple therapeutically relevant kinases (GSK-3β, FYN-α, DYRK1A, and by patent disclosure cdk-2 and cdk-5) expands the repertoire of E3 ligase-recruiting elements that can be paired with this warhead, increasing the probability of identifying degraders with suitable selectivity and degradation efficiency [4]. The balanced physicochemical profile (MW 179.26; estimated logP ≈ +1.0) keeps the final PROTAC within manageable property space after linker and E3 ligand attachment [2].

Regioisomeric Selectivity Studies: Investigating N1 vs. C4 Substitution Effects on Kinase Binding

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine and its C4-isopropyl positional isomer (CAS 2145600-08-2) constitute an ideal matched molecular pair for probing the impact of regioisomerism on kinase hinge-region hydrogen bonding and selectivity [3]. While class-level SAR from the Demuro et al. (2025) study indicates that N1/C3 substitutions are better tolerated than C4 modifications for multi-kinase activity, direct comparative biochemical profiling of this specific isomeric pair has not been reported and represents a publishable research opportunity [1]. Procurement of both isomers enables internally controlled studies that can establish quantitative regioisomeric preference across a panel of clinically relevant kinases, generating data that supports informed scaffold selection in future medicinal chemistry campaigns [4].

Quote Request

Request a Quote for 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.